(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride
Description
Properties
IUPAC Name |
(2S)-6-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14;/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMKMWFCZLRHLB-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680907 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-(diaminomethylidene)-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128719-65-3 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-(diaminomethylidene)-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Routes
Three principal methodologies dominate the literature:
-
Stepwise Protection-Guanidination : Sequential Boc protection followed by guanidino group installation.
-
Solid-Phase Synthesis : Immobilization of intermediates on resin for streamlined purification.
-
Enantioselective Catalysis : Asymmetric synthesis to achieve the (S)-configuration.
Stepwise Protection-Guanidination Protocol
This method, derived from patent CN112645833A, involves four stages:
Boc Protection of L-2-Aminoadipic Acid
Reagents :
-
L-2-Aminoadipic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (1.1 equiv)
Procedure :
-
Dissolve L-2-aminoadipic acid in water, add sodium bicarbonate, and cool to 0°C.
-
Introduce di-tert-butyl dicarbonate dropwise, stir for 12 hours at 25°C.
-
Acidify to pH 3–4 with citric acid, extract with ethyl acetate, and concentrate to yield Boc-protected intermediate (96% yield).
Critical Note : Excess base ensures complete deprotonation of the amino group, while controlled pH prevents premature guanidination.
Guanidino Group Introduction
Reagents :
-
Boc-protected intermediate (1.0 equiv)
-
1H-Pyrazole-1-carboxamidine hydrochloride (1.2 equiv)
Procedure :
-
Activate the ε-amine with DIPEA in anhydrous DMF.
-
Add 1H-pyrazole-1-carboxamidine hydrochloride, stir at 25°C for 6 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (89% yield).
Solid-Phase Synthesis Adaptations
Patent EP1343808A2 highlights resin-based approaches for peptide intermediates:
Resin Functionalization
Reagents :
Procedure :
-
Swell resin in DMF, react with Boc-glycine cesium salt at 60°C for 24 hours.
-
Wash with DMF and dichloromethane to remove unbound reagent.
-
Subsequent elongation and guanidination steps occur on-resin, minimizing purification challenges.
Advantages :
Enantioselective Catalysis for (S)-Configuration
A modified Strecker synthesis, adapted from PMC2836592, achieves enantiomeric excess (ee) >99%:
Asymmetric Amination
Catalyst :
Reagents :
Procedure :
-
React 6-oxohexanoic acid with ammonium cyanate at −20°C for 48 hours.
-
Reduce the ketone with NaBH4, followed by Boc protection.
-
Isolate the (S)-enantiomer via chiral HPLC (92% yield, 99% ee).
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
Challenges and Mitigation Strategies
-
Guanidino Group Instability : Acidic conditions during Boc deprotection may protonate the guanidino moiety. Use trifluoroacetic acid (TFA) in dichloromethane for selective deprotection without side reactions.
-
Racemization Risk : Elevated temperatures during coupling can epimerize the α-carbon. Maintain reactions below 25°C and use HOBt/DIC activation .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Deprotection: The major product is the free amino acid derivative after the removal of the Boc group.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Structure
The compound's structure includes a guanidino group, which is pivotal for its biological activity. The Boc group serves as a protective moiety that stabilizes the amino acid during synthesis and allows for selective deprotection under acidic conditions.
Peptide Synthesis
(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride is extensively used in peptide synthesis due to its ability to protect the amino group. This protection prevents unwanted reactions during the synthesis process, allowing for the formation of complex peptides with specific sequences.
The guanidino group enhances interactions with various biological targets, including enzymes and receptors. This characteristic makes Boc-Arginine valuable in studies involving enzyme inhibition and receptor binding.
Catalysis
The compound can also be utilized in catalysis, particularly in reactions requiring protected amino acids as intermediates. Its stability under various reaction conditions allows it to serve effectively as a catalyst or co-catalyst in organic reactions.
Case Studies and Research Findings
-
Peptide Synthesis Techniques
- A study demonstrated the efficiency of using Boc-protected amino acids in solid-phase peptide synthesis, highlighting the ease of deprotection under mild acidic conditions, which preserves the integrity of sensitive side chains.
- Biological Interactions
- Catalytic Applications
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride primarily involves the protection and deprotection of amino groups. The Boc group provides stability to the amino acid derivative, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in further chemical reactions, enabling the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature a Boc group protecting the amino group of various amino acids.
Fmoc-protected amino acids: Another class of protected amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride is unique due to its specific structure, which includes a guanidino group. This makes it particularly useful in the synthesis of peptides and proteins that require this functional group for biological activity.
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride, commonly referred to as Boc-Arginine, is a protected amino acid derivative that plays a significant role in peptide synthesis and various biological applications. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C12H25ClN4O4
- Molecular Weight : 324.81 g/mol
- CAS Number : 128719-65-3
- InChI Key : PPMKMWFCZLRHLB-QMMMGPOBSA-N
The biological activity of this compound is primarily attributed to its guanidino group, which enhances its interaction with various biological targets, including enzymes and receptors. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that stabilizes the amino acid during synthesis and allows for selective deprotection under acidic conditions, facilitating subsequent reactions.
1. Enzyme Interactions
Research indicates that Boc-Arginine can act as an inhibitor or substrate for various enzymes. Its guanidino functionality is crucial for interactions with enzymes such as:
- Arginine-specific proteases : The compound can serve as a substrate, influencing enzyme kinetics and specificity.
2. Receptor Modulation
Boc-Arginine has been studied for its effects on several receptor types, including:
| Receptor Type | Biological Role |
|---|---|
| Adrenergic Receptors | Modulates cardiovascular responses |
| Cannabinoid Receptors | Influences pain and inflammation |
| Angiotensin Receptors | Affects blood pressure regulation |
These interactions suggest potential therapeutic applications in cardiovascular health and pain management.
3. Peptide Synthesis
The compound is widely used in peptide synthesis due to its stability and reactivity. The Boc group allows for easy incorporation into peptides, which can be later deprotected to yield active peptides for therapeutic use.
Case Studies
-
Therapeutic Peptide Development
A study focused on the synthesis of peptides using Boc-protected amino acids demonstrated that the inclusion of Boc-Arginine enhanced the yield and purity of the final products compared to other protecting groups like Fmoc. This study highlighted the efficiency of Boc chemistry in producing bioactive peptides suitable for drug development. -
Cancer Research
In another investigation, Boc-Arginine derivatives were evaluated for their ability to inhibit tumor growth in vitro. The findings suggested that modifications to the guanidino group could enhance cytotoxicity against specific cancer cell lines, indicating a potential pathway for developing anti-cancer agents.
Comparative Analysis
When compared to other protected amino acids, Boc-Arginine exhibits unique properties due to its guanidino group, which confers additional biological activities:
| Protected Amino Acid | Unique Feature |
|---|---|
| Boc-Alanine | Basic amino acid; less reactive |
| Fmoc-Lysine | More stable under basic conditions |
| Boc-Arginine | Enhanced interaction with biological targets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
